Ac-WEHD-CHO

Descripción

Propiedades

IUPAC Name |

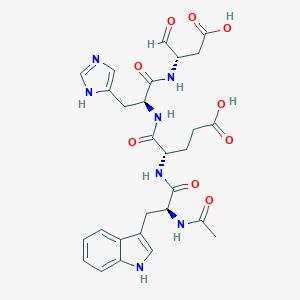

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41)/t18-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZYUXBVDPGGGX-QGQQZZQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Ac Wehd Cho S Inhibitory Action

Characterization of Reversible Enzyme Inhibition Kinetics

The interaction between Ac-WEHD-CHO and caspases has been defined through detailed kinetic studies, which reveal a potent and reversible inhibitory process.

This compound is recognized as a reversible and competitive inhibitor of caspase-1. dergipark.org.tr Extensive kinetic analysis has shown it to be an exceptionally potent inhibitor of this enzyme. researchgate.net Initial studies using a positional-scanning substrate library identified the WEHD sequence as the optimal recognition motif for caspase-1, leading to the synthesis of this compound. researchgate.net This compound was found to have a dissociation constant (Ki) of 56 pM for caspase-1. researchgate.netnih.gov The inhibition is characterized as reversible, with the aldehyde group playing a key role in the interaction with the enzyme's active site. nih.govacs.org

The inhibitory mechanism of peptide aldehydes like this compound involves a nucleophilic attack on the aldehyde's carbonyl carbon by the thiol group of the catalytic cysteine residue (Cys285 in caspase-1) in the enzyme's active site. researchgate.netacs.org This reaction results in the formation of a thiohemiacetal, a covalent but reversible adduct. researchgate.netucd.ie This adduct mimics the tetrahedral intermediate state of the natural substrate, effectively blocking the active site and preventing catalysis. ucd.ie The reversibility of this covalent bond is a defining feature of this class of inhibitors. nih.gov

Enzymatic Selectivity Profiling Across Human Caspase Subfamilies

This compound demonstrates marked selectivity for certain caspases, preferentially targeting inflammatory caspases over those primarily involved in apoptosis. researchgate.netnih.gov

This compound is a highly potent inhibitor of caspase-1, an enzyme crucial for the maturation of pro-inflammatory cytokines. dergipark.org.trresearchgate.net Its high affinity is reflected in its low nanomolar and even picomolar Ki values reported in various studies. dergipark.org.trnih.gov Beyond caspase-1, this compound also inhibits other members of the inflammatory caspase subfamily. It has been shown to inhibit caspase-4 and caspase-5, with reported Ki values of 97 nM and 43 nM, respectively. dergipark.org.tr This demonstrates a broader, though less potent, inhibitory action against related inflammatory caspases. dergipark.org.trnih.gov

In contrast to its potent inhibition of inflammatory caspases, this compound is a significantly weaker inhibitor of apoptotic caspases. dergipark.org.trscispace.com For instance, its Ki value for the apoptotic initiator caspase-8 is 21.1 nM, which is substantially higher than its Ki for caspase-1. dergipark.org.tr The inhibition of the executioner caspase-3 is even less potent, with a reported Ki of 1960 nM (1.96 µM). scispace.com This differential selectivity makes this compound a valuable tool for distinguishing between inflammatory and apoptotic pathways in research settings. core.ac.uk

Molecular Interactions at the Caspase Active Site

The high potency and selectivity of this compound are dictated by specific molecular interactions between its peptide sequence and the subsites of the caspase active site. The active site is composed of four main pockets (S1, S2, S3, and S4) that accommodate the corresponding residues (P1, P2, P3, and P4) of the inhibitor.

The P1 aspartic acid (Asp) residue of the inhibitor is crucial for recognition, as caspases specifically cleave after an aspartate residue. This P1-Asp forms key hydrogen bonds with conserved arginine residues (Arg179 and Arg341 in caspase-1) in the S1 pocket. nih.gov The aldehyde "warhead" is positioned to form a covalent bond with the catalytic Cys285, also within the S1 site. nih.gov The S2 pocket has minimal hydrogen bond interactions, which can contribute to broader caspase inhibition by some compounds. nih.gov The P3 glutamic acid (Glu) residue engages in hydrophobic interactions with residues like Pro343 and Trp340 in the S3 pocket, which helps to stabilize the binding. nih.gov The S4 pocket of caspase-1 is notably large and hydrophobic, accommodating the bulky P4 tryptophan (Trp) residue of this compound. nih.gov This interaction in the spacious S4 pocket is a key determinant of the inhibitor's high affinity and specificity for caspase-1 over other caspases with smaller S4 pockets. nih.gov The crystal structure of the caspase-1/Ac-WEHD-CHO complex has confirmed this binding mode. researchgate.net

Elucidation of the Tetrapeptide Recognition Motif (P4-P1) and Its Complementarity with Enzyme Subsites

The specificity and high affinity of this compound are dictated by the sequence of its four amino acid residues, known as the P4-P1 motif, which corresponds to Trp-Glu-His-Asp. This sequence exhibits remarkable complementarity to the substrate-binding pockets (termed subsites S4-S1) of its target caspases. researchgate.netnih.gov The interaction is initiated by the aldehyde "warhead" forming a reversible covalent bond with the catalytic cysteine residue (Cys285 in caspase-1) in the active site. researchgate.net

P1-S1 Interaction: The P1 position, occupied by an aspartic acid (Asp) residue, is of paramount importance for recognition by all caspases. nih.gov The negatively charged carboxylate group of the P1 Asp fits into the highly basic S1 subsite, where it is anchored by strong hydrogen bonds and ionic interactions with conserved residues, specifically Arg179 and Arg341 in caspase-1. researchgate.net This precise interaction correctly orients the inhibitor within the active site for the subsequent covalent bond formation. researchgate.net

P2-S2 Interaction: The P2 histidine (His) residue of this compound engages with the S2 subsite. In caspase-1, this pocket offers relatively little hydrogen bonding interaction, making it more accommodating to different residues. researchgate.net

P3-S3 Interaction: The P3 glutamic acid (Glu) residue is stabilized through interactions within the S3 pocket. In caspase-1, this includes key hydrophobic interactions with the side chains of Trp340 and Pro343. researchgate.net

P4-S4 Interaction: The P4 tryptophan (Trp) residue plays a crucial role in determining the inhibitor's specificity. It is accommodated by the S4 subsite, which in caspase-1 is a large and hydrophobic pocket. researchgate.net The considerable size of the S4 pocket in caspase-1, larger than in many other caspases, allows it to favorably bind the bulky, aromatic indole (B1671886) side chain of tryptophan. researchgate.netnih.gov This specific fit is a major contributor to the high potency of this compound against caspase-1. Crystallographic studies of this compound in complex with caspase-3 have shown that the P4 Trp can interact with Phe250 and Phe252. nih.gov

Specific Hydrogen Bonding and Hydrophobic Interactions Governing Potency and Specificity

The exceptional potency and specificity of this compound arise from a combination of specific non-covalent interactions that stabilize the enzyme-inhibitor complex, in addition to the reversible covalent bond formed by the aldehyde warhead.

Hydrogen Bonding: The most critical hydrogen bonds are formed between the P1 aspartate residue and the S1 subsite of the caspase. The side chain of P1-Asp forms multiple hydrogen bonds with the guanidinium (B1211019) groups of Arg179 and Arg341, as well as the side chain of Gln161 in caspase-1. researchgate.netcore.ac.uk Furthermore, the peptide backbone of the inhibitor forms hydrogen bonds with the main chain of the enzyme, creating a stable, antiparallel β-sheet-like structure that is a conserved feature of peptide inhibitor binding to caspases. acs.org

Hydrophobic Interactions: Hydrophobic interactions are significant contributors to the binding affinity and specificity of this compound.

The interaction between the large, aromatic side chain of the P4-Trp and the expansive, non-polar S4 pocket is a primary determinant of the inhibitor's high affinity for caspase-1. researchgate.net

The P3-Glu residue also participates in stabilizing hydrophobic interactions with Trp340 in the S3 pocket. researchgate.net

The S2 pocket is also non-polar in nature, favoring interactions with hydrophobic residues. core.ac.ukgsu.edu

The interplay of these interactions is summarized in the table below, based on the binding model with caspase-1.

| Inhibitor Residue (P-site) | Enzyme Subsite (S-site) | Key Interacting Enzyme Residues (Caspase-1) | Primary Interaction Type |

|---|---|---|---|

| P1 - Aspartic Acid (D) | S1 | Arg179, Arg341, Gln161 | Hydrogen Bonding, Ionic |

| P2 - Histidine (H) | S2 | - | Hydrophobic/Van der Waals |

| P3 - Glutamic Acid (E) | S3 | Trp340, Pro343 | Hydrophobic |

| P4 - Tryptophan (W) | S4 | Large hydrophobic pocket | Hydrophobic |

Structural Biology and Structure Activity Relationship Sar Studies of Ac Wehd Cho

High-Resolution Crystallographic Analysis of Ac-WEHD-CHO Bound Caspase Complexes

The determination of the three-dimensional structure of this compound in complex with its target enzyme, caspase-1, has been a cornerstone in understanding its mechanism of inhibition.

X-ray crystallography has provided a detailed atomic-level view of the this compound inhibitor bound to the active site of caspase-1. The structure, available under the Protein Data Bank (PDB) identifier 1IBC, reveals how the inhibitor mimics the natural substrate. nih.govresearchgate.net The WEHD sequence was identified as the optimal tetrapeptide recognition motif for caspase-1 through the screening of a positional-scanning library, leading to the synthesis of this compound. genecards.orgacs.org This inhibitor exhibits remarkable potency, with a reported inhibition constant (Ki) of 56 pM, making it one of the most potent reversible, peptide-based inhibitors for any protease. cpcscientific.comnih.govportlandpress.com The structural data confirms that the inhibitor binds to the active site of the dimeric enzyme, which is formed by two heterodimers, each comprising a large (p20) and a small (p10) subunit. dergipark.org.tracs.org

The co-crystal structure meticulously maps the extensive network of interactions between this compound and the caspase-1 active site, which accounts for its high affinity and specificity. nih.govresearchgate.net These interactions involve both hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

The inhibitor's peptide backbone forms an anti-parallel β-sheet with the enzyme. Key interactions include:

P1-Aspartate : The carboxylate side chain of the P1 aspartate residue is absolutely required for recognition and forms crucial hydrogen bonds within the S1 sub-pocket with the side chains of Arginine-179, Gln-283, and Arginine-341. dergipark.org.tracs.org

P2-Histidine : The imidazole (B134444) ring of the P2 histidine residue fits into the S2 sub-pocket.

P3-Glutamate : The P3 glutamate (B1630785) side chain extends into the S3 sub-pocket, where it can form polar interactions.

P4-Tryptophan : The large, hydrophobic indole (B1671886) ring of the P4 tryptophan residue is accommodated in the S4 sub-pocket, making significant hydrophobic contacts. nih.govresearchgate.net

Aldehyde Warhead : The terminal aldehyde group forms a covalent, yet reversible, hemiacetal linkage with the catalytic cysteine residue (Cys-285) in the active site. portlandpress.com

Binding of the inhibitor induces subtle conformational changes in the active site loops of caspase-1, allowing the enzyme to adapt and optimize its contacts with the inhibitor. researchgate.net This induced-fit mechanism is a common feature of enzyme-inhibitor interactions.

Systematic Structure-Activity Relationship (SAR) Exploration of this compound Analogs

Systematic modifications of the this compound structure have been crucial for delineating the specific roles of each component in binding and inhibition, guiding the development of new inhibitors with improved properties.

The tetrapeptide sequence (P4-P3-P2-P1) is the primary determinant of an inhibitor's potency and selectivity against different caspases. nih.gov

P1 Position : There is a strict requirement for an aspartic acid residue at the P1 position for all caspases. nih.gov Its negatively charged side chain interacts with a positively charged S1 pocket, making it the most critical recognition element. Any substitution at this position typically results in a dramatic loss of inhibitory activity.

P2 Position : The S2 pocket is generally a shallow, hydrophobic pocket. core.ac.ukgsu.edu While this compound has a histidine at this position, studies on other caspases like caspase-3 show a preference for small hydrophobic residues. core.ac.ukgsu.edu The nature of the P2 residue significantly influences selectivity between different caspase enzymes.

P3 Position : The S3 pocket is more solvent-exposed and can accommodate a variety of residues, both hydrophilic and hydrophobic. core.ac.ukgsu.edu The glutamate in this compound suggests that polar interactions can contribute favorably to binding in caspase-1. dergipark.org.tr The specificity at this position is less stringent compared to other subsites. nih.gov

P4 Position : The S4 pocket is a large and predominantly hydrophobic pocket that can accommodate bulky aromatic residues like tryptophan (as in WEHD) or tyrosine (as in YVAD). gsu.eduresearchgate.net The diversity of residues allowed at this position has been exploited to fine-tune inhibitor selectivity. For example, while WEHD is optimal for caspase-1, the DEVD sequence is preferred by caspase-3. researchgate.net

The table below summarizes the inhibitory constants (Ki) of this compound and related peptide aldehydes against various caspases, illustrating the impact of the P1-P4 sequence on potency and selectivity. cpcscientific.comdergipark.org.trresearchgate.net

| Inhibitor | Target Caspase | Ki Value |

| This compound | Caspase-1 | 56 pM cpcscientific.com |

| Caspase-4 | 97 nM dergipark.org.tr | |

| Caspase-5 | 43 nM dergipark.org.tr | |

| Caspase-8 | 21.1 nM cpcscientific.com | |

| Ac-YVAD-CHO | Caspase-1 | 0.76 nM dergipark.org.tr |

| Caspase-4 | 362 nM dergipark.org.tr | |

| Caspase-5 | 163 nM dergipark.org.tr | |

| Ac-DEVD-CHO | Caspase-1 | 10.4 nM |

| Caspase-3 | 0.23 nM | |

| Caspase-7 | 1.6 nM | |

| Caspase-8 | 0.54 nM |

Data sourced from multiple studies; values for Ac-DEVD-CHO are from Garcia-Calvo et al. (1998) as cited in other sources.

The N-terminal acetyl group on this compound also plays a significant role. N-terminal acetylation is a common post-translational modification in eukaryotic proteins. nih.govrutgers.edu Its inclusion in synthetic peptide inhibitors serves several purposes:

Mimicking Natural Proteins : It mimics the structure of many natural proteins, potentially improving biological relevance. sigmaaldrich.com

Neutralizing Charge : The acetylation removes the positive charge from the N-terminal amino group. frontiersin.org This can prevent non-specific ionic interactions and may enhance binding by reducing the energetic penalty of desolvating a charged group upon entering the binding site.

Increasing Stability : The acetyl cap can protect the peptide from degradation by aminopeptidases, thereby increasing its stability and effective concentration in biological assays. nih.govsigmaaldrich.com

Computational Approaches in Inhibitor Design and Optimization

Computational methods have become indispensable tools for understanding the structural basis of inhibition and for accelerating the design of novel inhibitors based on scaffolds like this compound. acs.orgcore.ac.uk Techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations are routinely used.

Molecular Docking : Docking studies can predict the binding pose of new analogs within the caspase active site. acs.org For instance, covalent docking protocols have been successfully used to model the interaction of aldehyde inhibitors with the catalytic cysteine, helping to rationalize observed SAR and predict the affinity of new designs. acs.org

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic nature of the inhibitor-enzyme complex. They can reveal how the complex fluctuates over time, highlight key stable interactions, and map the conformational adaptations of the enzyme's active site upon inhibitor binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) : By combining computational descriptors with experimental binding data, QSAR models can be developed to predict the inhibitory potency of novel compounds before their synthesis, thus prioritizing the most promising candidates.

These computational approaches, validated by experimental data from crystallography and kinetics, create a powerful feedback loop for the rational, structure-based design and optimization of caspase inhibitors. core.ac.ukgsu.eduacs.org

Molecular Docking and Dynamics Simulations for Predicting Binding Modes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding modes of inhibitors like this compound to their protein targets. mdpi.commdpi.comnih.gov While X-ray crystallography provides a static, high-resolution picture of the bound state, computational studies offer dynamic insights into the interaction and can be used to predict binding conformations before experimental structures are available. mdpi.comgsu.educore.ac.uk

Molecular docking studies are frequently employed to predict the orientation of a ligand within a protein's binding site. For peptide inhibitors like this compound, covalent docking protocols are particularly relevant, as the aldehyde "warhead" forms a reversible covalent bond (a thiohemiacetal) with the catalytic cysteine residue in the caspase active site. acs.org Docking algorithms can successfully recapitulate the crystallographically observed binding pose of peptidic aldehydes in the caspase active site, confirming their predictive power. acs.orgmdpi.com For this compound interacting with caspases, docking simulations would model the following key interactions, which are consistent with crystal structures:

P1 Aspartic Acid: The negatively charged side chain of the P1 aspartate residue is anchored in the highly specific S1 pocket of the caspase, forming critical hydrogen bonds and ionic interactions with conserved arginine and glutamine residues. nih.govacs.org

P2-P4 Residues: The inhibitor backbone lies across the active site cleft, with the side chains of the P2 (His), P3 (Glu), and P4 (Trp) residues fitting into the corresponding S2, S3, and S4 subsites of the enzyme. nih.gov

P4 Tryptophan: The large, hydrophobic indole side chain of the P4 tryptophan residue forms favorable hydrophobic interactions within the S4 subsite, contributing significantly to binding affinity. nih.govmdpi.com

Molecular dynamics (MD) simulations build upon docking poses to explore the stability and conformational dynamics of the protein-inhibitor complex over time. mdpi.comresearchgate.net An MD simulation of an this compound-caspase complex, initiated from a docked or crystal structure, can reveal the flexibility of the inhibitor and the enzyme's binding site loops. researchgate.net It allows for the analysis of the stability of key hydrogen bonds and hydrophobic contacts, providing a more realistic and dynamic understanding of the binding event. mdpi.comresearchgate.net Such simulations can calculate binding free energies, which provide a theoretical estimation of the inhibitor's potency and can help rationalize structure-activity relationship (SAR) data.

A study that analyzed the crystal structures of caspase-3 in complex with seven different peptide inhibitors, including this compound, combined the experimental data with computational models. gsu.educore.ac.uk This integrated approach demonstrated how the S4 pocket of the enzyme adapts to accommodate diverse P4 residues, from the large hydrophobic tryptophan of this compound to smaller polar residues. gsu.edumdpi.com Computational modeling in this context helps to rationalize the observed binding affinities and specificities that are determined experimentally. gsu.educore.ac.uk

Table 1: Key Interactions of this compound in Caspase Active Site

| Inhibitor Residue | Caspase Subsite | Interaction Type | Key Caspase Residues Involved |

|---|---|---|---|

| P1-Aspartate | S1 | Hydrogen Bonds, Ionic Interactions | Arg179, Gln283, Arg341 (Caspase-1 numbering) |

| P2-Histidine | S2 | Van der Waals, Hydrogen Bonds | Tyr338, Trp340 (Caspase-1 numbering) |

| P3-Glutamic Acid | S3 | Hydrogen Bonds, Electrostatic | Ser339, Ser347 (Caspase-1 numbering) |

| P4-Tryptophan | S4 | Hydrophobic Interactions | Phe250, Phe252, Trp206, Trp214 (Caspase-3 numbering) |

In Silico Strategies for Developing this compound Derived Peptidomimetics

While potent, peptide-based inhibitors like this compound often face challenges in clinical development due to poor metabolic stability and low oral bioavailability. nih.gov Peptidomimetics are small, non-peptide molecules designed to mimic the essential structural features and interactions of a peptide, thereby overcoming these limitations while retaining biological activity. nih.govunipd.it In silico (computational) strategies are central to the rational design of peptidomimetics derived from a lead peptide such as this compound. nih.govnih.gov

The development process typically begins with the known three-dimensional structure of the lead peptide bound to its target, obtained from X-ray crystallography or reliable computational models. nih.govresearchgate.nettaylorfrancis.com The structure of the this compound-caspase complex provides a precise blueprint of the key interactions—the pharmacophore—required for high-affinity binding. nih.govtaylorfrancis.com

In silico strategies for developing peptidomimetics from this blueprint include:

Pharmacophore Modeling: The first step is to define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) from the bound conformation of this compound. For instance, the spatial relationship between the P1 carboxylate, the P4 indole ring, and the backbone hydrogen-bonding groups constitutes the pharmacophore.

Virtual Screening: This pharmacophore model is then used as a query to search large databases of chemical compounds (in silico screening). researchgate.net The goal is to identify non-peptide molecules whose structures can spatially match the defined pharmacophore features. The identified "hits" are then docked into the caspase active site to predict their binding modes and estimate their binding affinities. mdpi.com

Scaffold Hopping and Fragment-Based Design: Another approach involves replacing the peptide backbone of this compound with a novel, non-peptide scaffold. Computational methods can be used to search for scaffolds that can correctly orient the key side-chain mimics (e.g., an acidic group to mimic P1-Asp and a hydrophobic group to mimic P4-Trp) into the S1 and S4 pockets, respectively. nih.gov Fragment-based design can also be used, where small molecular fragments that bind to individual subsites (S1, S2, etc.) are identified computationally or experimentally and then linked together in silico to create a larger, more potent inhibitor.

The detailed structural knowledge of how each residue of the WEHD motif interacts with the caspase active site is crucial for this process. nih.gov For example, knowing that the S4 pocket can accommodate a large hydrophobic group (the tryptophan indole) allows computational chemists to design and evaluate various non-peptide aromatic or heterocyclic moieties that could effectively mimic this interaction, potentially leading to improved properties like enhanced cell permeability or selectivity. mdpi.com These computationally designed peptidomimetics can then be synthesized and tested experimentally, with the results feeding back into further rounds of computational design and optimization. unipd.it

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 449265 |

| Ac-DEVD-CHO | 449264 |

| Ac-YVAD-CHO | 5311545 |

| Tryptophan | 9060 |

| Glutamic acid | 33032 |

| Histidine | 6274 |

| Aspartic acid | 5960 |

| Cysteine | 5862 |

| Arginine | 6322 |

| Glutamine | 5961 |

| Serine | 5951 |

| Tyrosine | 6057 |

Synthesis Methodologies for Ac Wehd Cho and Its Derivatives

Advanced Solid-Phase Peptide Synthesis Protocols for Tetrapeptide-Aldehydes

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling tetrapeptides like Ac-WEHD-CHO. This method involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent Nα-protected amino acids. nih.gov The use of excess soluble reagents helps drive reactions to completion, and these can be easily removed by filtration and washing, avoiding significant product loss during intermediate isolation steps. nih.gov For peptide aldehydes, the synthesis is more challenging than for standard peptides due to the reactive nature of the C-terminal aldehyde group. nih.gov

Several SPPS methods have been developed to generate peptide aldehydes. These include the reduction of particle-bound peptide thioesters or Weinreb amides, and the oxidation of peptide alcohols. nih.gov A common strategy involves synthesizing the peptide on a resin that already contains a protected form of the aldehyde, such as an acetal (B89532) or a thioacetal. nih.gov The peptide chain is elongated using standard Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) chemistry. wikipedia.org After the full peptide sequence is assembled, the aldehyde is unmasked during or after cleavage from the resin. nih.gov

| Synthesis Strategy | Description | Key Features | Reference |

| Reduction of Weinreb Amide | The peptide is assembled on a Weinreb amide resin, and the final cleavage with a mild reducing agent like lithium aluminum hydride (LiAlH₄) yields the peptide aldehyde. | Compatible with many protecting groups. | nih.gov |

| Oxidation of Peptide Alcohol | The peptide is synthesized with a C-terminal amino alcohol, which is then oxidized (e.g., Swern oxidation) to the corresponding aldehyde after cleavage. | Requires a separate oxidation step. | nih.govmdpi.com |

| Acetal/Thioacetal Linkers | The synthesis starts with an amino acetal attached to the resin. After peptide assembly, the acetal is converted to a thioacetal and then cleaved to the aldehyde using reagents like N-bromosuccinimide (NBS). | Protects the aldehyde throughout the synthesis; requires specific linkers and cleavage conditions. | nih.gov |

| Oxazolidine (B1195125) Linker | An amino acid aldehyde is immobilized on the resin via an oxazolidine linker. The peptide chain is built, and the final aldehyde is released under mild acidic conditions. | Can result in low yields due to hydrolytic instability. | nih.gov |

Protecting the highly reactive C-terminal aldehyde group is critical for the successful synthesis of peptide-aldehyde inhibitors. The choice of protecting group strategy must be orthogonal to the protection of the N-terminus and the amino acid side chains, meaning it can be removed without affecting other protecting groups. biosynth.comiris-biotech.de

In the context of Fmoc-based SPPS, where the N-terminal Fmoc group is removed with a base (e.g., piperidine) and acid-labile groups protect the side chains, the aldehyde protection must be stable to both acidic and basic conditions. wikipedia.orgiris-biotech.de A prevalent strategy is to mask the aldehyde as a dimethyl acetal or a cyclic acetal. These groups are stable throughout the standard coupling and deprotection cycles of SPPS. nih.gov

Another approach involves the use of a thioacetal, which can be formed from an acetal. The thioacetal is stable during synthesis and can be efficiently converted to the desired aldehyde under mild oxidative conditions, for instance, with N-bromosuccinimide (NBS). nih.gov It is also crucial to protect the N-terminus of the final peptide aldehyde to prevent the formation of hemiaminals or other complex mixtures between the N-terminal amine and the C-terminal aldehyde. nih.gov

| Protecting Group Type | Precursor Form | Deprotection/Conversion Condition | Compatibility |

| Acetal (e.g., dimethyl acetal) | Amino acetal linked to resin | Mild acid hydrolysis | Stable to base (Fmoc deprotection) |

| Thioacetal | Converted from acetal using ethanethiol (B150549) (EtSH) and Lewis acid | N-bromosuccinimide (NBS) in aqueous solution | Stable to acid and base |

| Oxazolidine | Formed from amino aldehyde and linker | Mild acid hydrolysis (e.g., DCM/MeOH/AcOH/H₂O) | Can be unstable during extended synthesis |

| Semicarbazone | Attached via a semicarbazone linker | Strong acidic conditions | Requires harsh cleavage conditions |

Following synthesis and cleavage from the solid support, the crude peptide aldehyde must be purified and rigorously characterized to ensure its identity and purity. High-Performance Liquid Chromatography (HPLC) is the primary method for both purification and analysis. altabioscience.com Reverse-phase HPLC (RP-HPLC) using a C18 column with a water-acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is standard for separating the target peptide from impurities such as truncated sequences, deletion sequences, or peptides with remaining protecting groups. altabioscience.com

The identity of the purified peptide aldehyde is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govaltabioscience.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS provides the molecular weight of the compound, confirming that the correct peptide has been synthesized. altabioscience.com HPLC-MS chromatograms of peptide aldehydes often show broad peaks corresponding to the aldehyde, its hydrated form (gem-diol), and sometimes cyclized condensation products, especially if the peptide sequence contains nucleophilic side chains. nih.gov ¹H and ¹³C NMR spectroscopy are used to confirm the detailed chemical structure, including the presence of the characteristic aldehyde proton signal. mdpi.comnih.gov

Development of Chemically Modified this compound Analogs

To improve the potency, selectivity, and stability of this compound, researchers synthesize chemically modified analogs. These modifications typically target the C-terminal aldehyde "warhead" or involve the substitution of natural amino acids within the tetrapeptide sequence with non-natural ones. nih.gov

The aldehyde group in this compound acts as an electrophilic "warhead" that forms a reversible covalent bond (a thiohemiacetal) with the active site cysteine of a target protease like caspase-1. nih.govnih.gov While effective, aldehydes can have limitations. Therefore, various other electrophilic groups have been explored to optimize this interaction, aiming for improved reactivity, selectivity, or stability. nih.govmdpi.com

The design of caspase inhibitors often divides the structure into three regions: the N-terminal P4 position, the P3-P2 dipeptide region, and the P1-P1' electrophilic warhead. nih.gov Optimization involves synthesizing a series of inhibitors where the warhead is varied while the peptide scaffold is kept constant. nih.gov Examples of alternative warheads include ketones and their derivatives, such as halomethylketones (e.g., fluoromethyl ketone, FMK) and acyloxymethylketones (AOMK), which often act as irreversible inhibitors by forming a stable thioether bond. nih.gov Other warheads like vinyl sulfones and aza-epoxides have also been investigated for their reactivity with cysteine proteases. nih.govnih.gov The choice of warhead is a key determinant of an inhibitor's potency and whether it acts reversibly or irreversibly. nih.gov

| Warhead Type | Mechanism of Action | Nature of Inhibition | Key Features |

| Aldehyde (-CHO) | Forms a reversible thiohemiacetal with the catalytic cysteine. | Reversible | Mimics the transition state of peptide bond hydrolysis. nih.gov |

| Acyloxymethylketone (-AOMK) | Forms an irreversible thioether bond after initial acylation. | Irreversible | High reactivity; can be used in activity-based probes. nih.gov |

| Fluoromethylketone (-FMK) | Forms an irreversible thioether bond. | Irreversible | Potent, but can have off-target reactivity. |

| Vinyl Sulfone | Acts as a Michael acceptor, forming an irreversible covalent adduct. | Irreversible | Highly reactive with cysteine proteases like cathepsins, but less so with caspases. nih.govnih.gov |

| Aza-Peptide Epoxide | Forms a stable thioether adduct with the active site cysteine. | Irreversible | Shows excellent caspase inhibition. nih.gov |

A significant challenge with peptide-based inhibitors is achieving selectivity for a specific protease among a family of closely related enzymes, such as the caspases. researchgate.net Because many caspases have overlapping specificities for natural amino acid sequences, substituting one or more residues in the this compound sequence with non-natural (or non-canonical) amino acids can dramatically enhance selectivity. acs.orgnih.gov

This strategy expands the chemical space that can be explored within the enzyme's active site. nih.gov By using combinatorial libraries that include a diverse range of unnatural amino acids at the P2, P3, and P4 positions, it is possible to identify novel sequences that provide excellent discrimination between individual caspases. acs.orgnih.gov For example, substituting the P2-P4 positions of the canonical caspase-8 recognition sequence (LETD) with various unnatural amino acids led to the discovery of highly selective inhibitors that could discriminate between initiator caspases (like caspase-8) and executioner caspases (like caspase-3 and -7). acs.org This approach provides a powerful tool for developing specific chemical probes and potential therapeutics with fewer off-target effects. acs.orgbiorxiv.org

Biological Applications and Functional Studies of Ac Wehd Cho in Research Models

Investigation of Apoptotic Pathways Using Ac-WEHD-CHO as a Probe

This compound has been instrumental in elucidating the intricate mechanisms of apoptosis, a form of programmed cell death essential for normal development and tissue homeostasis.

Inhibition of Caspase-Dependent Cleavage Events in Cellular Apoptosis Assays

This compound is a reversible inhibitor of caspase-1 and also demonstrates inhibitory activity against other caspases, such as caspase-8, although with a higher inhibition constant (Ki). dergipark.org.trcpcscientific.com This characteristic allows researchers to probe the involvement of these specific caspases in apoptotic signaling cascades. In studies of staurosporine-induced apoptosis in cultured rat hippocampal neurons, pretreatment with this compound significantly reduced cell death, indicating the involvement of caspase-1-like proteases in the initiation of this apoptotic pathway. nih.govjneurosci.org The inhibitor's ability to block the proteolytic activity of these caspases prevents the downstream cleavage of essential cellular substrates, thereby halting the apoptotic process and allowing for the study of the upstream signaling events.

While primarily recognized as a caspase-1 inhibitor, the broader specificity of this compound has been noted in various studies. For instance, it has been shown to inhibit caspase-3, -4, and -5, albeit with different affinities. dergipark.org.trsigmaaldrich.com This highlights the importance of using it in conjunction with other more specific inhibitors to delineate the precise roles of individual caspases in apoptosis.

Modulation of Inflammasome Activation and Inflammatory Processes

This compound is a critical tool for studying the inflammasome, a multi-protein complex that plays a central role in innate immunity by activating inflammatory caspases. cell-stress.combiorxiv.orgresearchgate.net

Suppression of Pro-IL-1β and Pro-IL-18 Maturation in Macrophages and Other Immune Cells

The primary function of the inflammasome is to activate caspase-1, which in turn cleaves the precursor forms of the pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. dergipark.org.trresearchgate.netfrontiersin.orgaai.org this compound, as a potent caspase-1 inhibitor, effectively blocks this maturation process. dergipark.org.trfrontiersin.orgnih.gov In studies involving macrophages, treatment with this compound has been shown to suppress the processing and subsequent secretion of mature IL-1β and IL-18. dergipark.org.trfrontiersin.org This allows researchers to confirm the involvement of the canonical inflammasome pathway in the inflammatory response to various stimuli. However, it is noteworthy that in some contexts, such as TLR3 and TLR4 stimulation, this compound fails to completely inhibit pro-IL-1β processing, suggesting the existence of caspase-1-independent pathways for cytokine maturation. nih.gov

Functional Studies in Response to Inflammasome-Activating Stimuli (e.g., LPS)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammasome. cell-stress.comjmb.or.kr In a typical experimental setup, a priming signal, often LPS, is used to induce the expression of pro-IL-1β and components of the inflammasome, followed by a second signal that triggers inflammasome assembly and caspase-1 activation. biorxiv.orgjmb.or.kr this compound is frequently used in these studies to confirm that the observed inflammatory responses are indeed mediated by caspase-1. For instance, in macrophages stimulated with LPS and a subsequent activator like ATP or nigericin, the addition of this compound can abrogate the release of mature IL-1β, confirming the role of the NLRP3 inflammasome and caspase-1. nih.govjmb.or.kr These studies have been crucial in defining the signaling pathways that lead to inflammasome activation in response to various pathogens and danger signals. asm.org

Research in Disease-Relevant Cellular Systems

The ability of this compound to modulate apoptosis and inflammation makes it a valuable tool for studying the cellular mechanisms underlying various diseases. For example, in the context of neurodegenerative diseases, where neuronal apoptosis is a key pathological feature, this compound has been used to investigate the role of caspase-1-like proteases in neuronal cell death. nih.govjneurosci.org In studies related to inflammatory diseases, this inhibitor helps to elucidate the contribution of the inflammasome and its downstream cytokines to the disease process. dergipark.org.tr For instance, research on autoinflammatory syndromes, such as those associated with NLRP3 mutations, utilizes caspase-1 inhibitors to understand the constitutive activation of the inflammasome and the resulting overproduction of IL-1β. dergipark.org.tr

Table 1: Research Findings on the Applications of this compound

| Research Area | Cell/System Type | Key Finding | Reference(s) |

|---|---|---|---|

| Apoptosis | Cultured Rat Hippocampal Neurons | This compound reduces staurosporine-induced cell death, implicating caspase-1-like proteases in the apoptotic pathway. | nih.govjneurosci.org |

| Inflammasome Activation | Macrophages | This compound inhibits the maturation of pro-IL-1β and pro-IL-18 by blocking caspase-1 activity. | dergipark.org.trfrontiersin.org |

| Inflammasome Activation | Peritoneal Macrophages, HEK293-TLR3 cells | This compound does not completely block pro-IL-1β processing upon TLR3/4 stimulation, indicating caspase-1-independent pathways. | nih.gov |

| Inflammasome Activation | THP-1 and U937 cell lysates | The bioluminescent signal from a caspase-1 activity-based probe is suppressed by this compound. | core.ac.uk |

| Disease Models | Cardiomyopathies | This compound is noted as a Caspase-1 inhibitor under development for auto-inflammatory diseases, with potential implications for cardiovascular conditions. | frontiersin.org |

| Disease Models | Histoplasma capsulatum-infected Macrophages | The caspase-1 inhibitor Z-WEHD-FMK, a related compound, did not block apoptosis in this infection model. | aai.org |

Application in Cancer Cell Models to Study Apoptosis Resistance and Chemotherapy Response

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. researchgate.net Chemotherapy, a primary cancer treatment modality, often functions by inducing apoptosis in rapidly dividing cancer cells. cancerresearchuk.org However, many cancer cells develop resistance to these treatments, a phenomenon that is a major obstacle in oncology. researchgate.netki.se

Researchers utilize this compound to investigate the specific pathways of apoptosis and how their disruption contributes to resistance. By inhibiting caspases, key executioners of apoptosis, scientists can study the effects of chemotherapeutic agents on cancer cells. sigmaaldrich.comcancerresearchuk.org For instance, studies have explored the use of various peptide-based inhibitors, including this compound, to understand their selectivity and potency against different caspases. researchgate.net This helps in delineating the specific caspase-dependent pathways involved in chemotherapy-induced cell death.

Furthermore, understanding the mechanisms of apoptosis resistance is crucial for developing more effective cancer therapies. researchgate.netmayoclinic.org The use of inhibitors like this compound in cancer cell lines, such as small cell lung cancer (SCLC) cells, allows for the investigation of specific apoptotic pathways and the identification of potential targets to overcome resistance. researchgate.netnih.gov

| Research Area | Application of this compound | Key Findings |

| Apoptosis Resistance | Inhibition of specific caspases to study resistance mechanisms. | Elucidation of caspase-dependent and -independent cell death pathways. researchgate.net |

| Chemotherapy Response | Investigation of the role of caspases in drug-induced apoptosis. | Identification of specific caspases involved in the efficacy of chemotherapeutic agents. cancerresearchuk.org |

Role in Studying Inflammatory Disorders Using In Vitro Cellular Platforms

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of diseases. nih.gov Caspase-1, a primary target of this compound, plays a pivotal role in the inflammatory process by activating pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. nih.govdergipark.org.trpromega.com.au

In vitro cellular platforms, such as cultured immune cells, are instrumental in studying the molecular mechanisms of inflammation. This compound is employed in these systems to inhibit caspase-1 activity, thereby allowing researchers to dissect its role in the inflammatory cascade. dergipark.org.tr For example, studies have used this compound to confirm the specific involvement of caspase-1 in the activation of the NLRP1 inflammasome, a multi-protein complex that triggers inflammation. pnas.org The compound's high affinity and specificity for caspase-1 make it a preferred tool for such investigations. dergipark.org.tr

The table below summarizes the inhibitory constants (Ki) of this compound for various caspases, highlighting its potent inhibition of caspase-1.

| Caspase | Ki (nM) |

| Caspase-1 | 0.056 nih.gov |

| Caspase-4 | 97 nih.gov |

| Caspase-5 | 43 nih.gov |

| Caspase-8 | 21.1 nih.gov |

In Vivo Explorations as a Pharmacological Research Tool

The insights gained from in vitro studies are often translated to in vivo models to understand the physiological relevance of specific molecular pathways. This compound has been utilized in animal models to explore the function of caspases in the context of a whole organism.

Utilization in Animal Models to Dissect Caspase Functions in Pathophysiology

Animal models are indispensable for studying the complex interplay of various cell types and systems in disease. nih.govfrontiersin.orgfrontiersin.org By administering this compound to these models, researchers can investigate the systemic effects of caspase inhibition. For instance, studies on staurosporine-induced apoptosis in cultured rat hippocampal neurons have shown that pretreatment with this compound can reduce cell death, implicating caspase-1-like proteases in the upstream initiation of apoptosis in this model. nih.gov

The use of caspase inhibitors in animal models has been crucial in validating the role of specific caspases in various diseases. sci-hub.se While this compound itself is primarily a research tool, the knowledge generated from its use can inform the development of more specific and potent inhibitors with therapeutic potential.

Contribution to Understanding Disease Progression in Inflammatory and Neurodegenerative Contexts

The dysregulation of caspases has been linked to the progression of both inflammatory and neurodegenerative diseases. nih.govmdpi.com In the context of neurodegeneration, while the direct role of caspase-1 in developmental neuronal apoptosis is not fully established, its involvement in pathological neuronal cell death has been suggested. nih.gov Animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's, are used to study disease progression and test potential therapeutic interventions. nih.govmdpi.comacimmune.com

In inflammatory disease models, inhibiting caspase-1 with tools like this compound can help elucidate the contribution of this enzyme to the disease pathology. nih.gov For example, caspase-1 deficient mice have shown altered responses in models of inflammatory conditions. nih.gov While specific in vivo studies detailing the use of this compound in tracking disease progression are part of ongoing research, its utility in dissecting the underlying mechanisms in relevant animal models is clear. nih.govnih.gov

Advanced Research Perspectives and Translational Considerations

Ac-WEHD-CHO as a Reference Compound for Novel Caspase Inhibitor Development

This compound, an acetylated tetrapeptide aldehyde, is a powerful and reversible inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE). cpcscientific.comdergipark.org.tr Its design is based on the optimal tetrapeptide recognition sequence for caspase-1, Trp-Glu-His-Asp (WEHD). nih.gov This specificity, coupled with its high affinity (with a reported dissociation constant as low as 56 pM for caspase-1), has established it as a gold standard in the field. cpcscientific.comnih.gov While it is most potent against caspase-1, it also exhibits inhibitory activity against other caspases, such as caspase-4, -5, and -8, albeit at higher concentrations. dergipark.org.trsigmaaldrich.comfishersci.com

The development of new caspase inhibitors aims to overcome the inherent limitations of peptide-based compounds, such as poor bioavailability and cell permeability. jpp.krakow.pljpp.krakow.pl this compound serves as a crucial benchmark for these emerging non-peptide and peptidomimetic inhibitors. For instance, the development of orally bioavailable caspase-1 inhibitors like Pralnacasan (VX-740) was informed by the tetrapeptide sequence YVAD, a known caspase-1 recognition motif, and its efficacy was compared against established peptide inhibitors. jpp.krakow.pljpp.krakow.pl Similarly, the discovery of isatin (B1672199) sulfonamides as non-peptidic caspase-3/7 inhibitors provided an alternative chemical scaffold whose potency was evaluated relative to peptide aldehydes like Ac-DEVD-CHO. sigmaaldrich.comresearchgate.net The performance of any new inhibitor, whether it be a peptidomimetic with modified backbones or a small molecule discovered through high-throughput screening, is invariably measured against the high affinity and selectivity of reference compounds like this compound. nih.govnih.gov

Computational modeling and structural biology have become indispensable tools in drug discovery. mdpi.comcore.ac.uk The crystal structure of caspase-1 in complex with this compound has provided invaluable insights into the molecular interactions that govern inhibitor binding. nih.govnih.gov This detailed structural information, revealing key hydrogen bonds and hydrophobic interactions within the active site, has been instrumental in refining predictive models for caspase-targeted therapeutics. nih.gov By understanding how the P1 to P4 residues of the WEHD motif fit into the corresponding S1 to S4 pockets of the enzyme, researchers can design novel inhibitors with improved affinity and selectivity. nih.govcore.ac.uk These models, validated by experimental data from compounds like this compound, guide the rational design of new chemical entities with enhanced drug-like properties. mdpi.comcore.ac.uk

Challenges in Translating Peptide Inhibitor Research

Despite their potency and selectivity, peptide-based inhibitors like this compound face significant hurdles in clinical translation due to their inherent pharmacological properties. jpp.krakow.plfrontiersin.org

A primary challenge for peptide inhibitors is their poor bioavailability and limited ability to cross cell membranes. jpp.krakow.plfrontiersin.org Several strategies are being explored to address these issues. One approach is the conjugation of cell-penetrating peptides (CPPs), which can facilitate the transport of cargo molecules across cellular membranes. frontiersin.orgmdpi.com Another strategy involves chemical modifications, such as N-acetylation and C-amidation, which can enhance the stability and half-life of peptides. researchgate.net The development of next-generation inhibitors, such as Q-VD-OPH, which incorporates a quinolyl group and an O-phenoxy group, has shown improved cell permeability and even the ability to cross the blood-brain barrier. jpp.krakow.pljpp.krakow.pl

Peptides are susceptible to rapid degradation by proteases in the body, leading to a short half-life and poor pharmacokinetic profiles. rsc.org To enhance metabolic stability, researchers are exploring various chemical modifications. These include the incorporation of unnatural D-amino acids, N-methylation of the peptide backbone, and cyclization to create more rigid and less recognizable structures for proteases. frontiersin.orgresearchgate.netrsc.org Lipidation, the attachment of a lipid moiety, is another strategy to increase plasma protein binding and extend the circulating half-life of the peptide. rsc.org The optimization of these properties is a critical step in transforming a potent laboratory tool into a viable therapeutic agent. nih.gov

Future Directions in Caspase Biology and Drug Discovery Enabled by this compound Insights

The foundational knowledge gained from studying this compound continues to fuel new avenues of research in caspase biology and drug discovery. The identification of allosteric binding sites on caspases, distinct from the active site targeted by this compound, represents a promising new frontier. nih.govnih.govpnas.org Allosteric inhibitors could offer a novel mechanism of action and potentially greater selectivity, avoiding the challenges associated with targeting the highly conserved active site. nih.gov Furthermore, the use of this compound and its fluorescently labeled counterpart, Ac-WEHD-AFC, in various assays continues to be crucial for elucidating the complex roles of caspases in diseases ranging from inflammatory disorders to neurodegenerative conditions and cancer. pnas.orgmedchemexpress.comresearchgate.net The insights gained from this seminal inhibitor will undoubtedly continue to guide the development of the next generation of caspase-targeted therapies.

Elucidation of Novel Caspase Substrates and Regulatory Networks

The precise inhibition of caspase activity by molecules like this compound is instrumental in identifying novel caspase substrates and unraveling complex regulatory networks. Caspases, a family of cysteine-aspartic proteases, are central to apoptosis (programmed cell death) and inflammation. nih.govnih.gov They exist as inactive zymogens and are activated through proteolytic cleavage, initiating a cascade that targets a wide array of cellular proteins. nih.govembl.de The substrate specificity of caspases is largely determined by the amino acid sequence immediately preceding the cleavage site. nih.gov

The use of specific inhibitors helps to stabilize caspase-substrate complexes, facilitating their isolation and identification. This approach has been crucial in expanding the known repertoire of caspase targets beyond the initial well-characterized substrates. Understanding the full spectrum of proteins cleaved by specific caspases is essential for a comprehensive view of the signaling pathways they govern.

Furthermore, the study of caspase inhibitors contributes to understanding the intricate regulatory networks that control caspase activation and activity. These networks involve a delicate balance of pro-apoptotic and anti-apoptotic proteins, as well as complex signaling platforms like the inflammasome and the apoptosome. nih.govembl.denih.gov The inflammasome, a multi-protein complex, is critical for the activation of inflammatory caspases such as caspase-1. nih.gov By selectively blocking caspase-1, this compound allows researchers to probe the upstream and downstream events of inflammasome activation and its role in inflammatory diseases. nih.gov

The crystal structure of caspase-7 in complex with this compound has provided insights into the plasticity of caspase active sites. rcsb.org This structural information, combined with kinetic data, is vital for designing more selective and potent inhibitors, which in turn will further aid in the detailed mapping of caspase-mediated cellular events. rcsb.orgcore.ac.uk

Exploration of Caspase Allosteric Sites for Selective Modulation

While active-site inhibitors like this compound are powerful research tools, the development of allosteric modulators represents a promising avenue for achieving greater selectivity in therapeutic applications. nih.gov Allosteric sites are regions on an enzyme distinct from the active site that, when bound by a small molecule, can modulate the enzyme's activity. nih.gov Targeting these less-conserved allosteric sites could lead to inhibitors with higher specificity for a particular caspase, minimizing off-target effects. nih.govnih.gov

Research has identified a common allosteric site at the dimer interface of caspases, including caspase-1. nih.govpnas.org Small molecules that bind to this site can inhibit enzyme activity by disrupting the network of interactions that connect the active site to the dimer interface. nih.gov This mechanism has been observed in both inflammatory and apoptotic caspases, suggesting a conserved regulatory mechanism that can be exploited for drug development. nih.gov

The discovery of these allosteric sites opens up new possibilities for the design of non-peptidic, small-molecule inhibitors with improved pharmacological properties. researchgate.net Fragment-based screening approaches, such as disulfide trapping, have been successfully employed to identify small molecules that bind to these allosteric sites. nih.gov Further exploration of these sites will be crucial for developing the next generation of highly selective caspase modulators.

Potential for Developing Caspase-Targeting Agents for Diverse Therapeutic Areas

The dysregulation of caspase activity is implicated in a wide range of human diseases, making caspases attractive therapeutic targets. nih.gov The development of caspase-targeting agents, informed by research with compounds like this compound, holds significant potential for treating various conditions.

Auto-inflammatory Diseases: Auto-inflammatory diseases are characterized by recurrent episodes of inflammation. nih.gov Caspase-1 plays a key role in these disorders by mediating the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. nih.govrndsystems.com Therefore, inhibiting caspase-1 is a promising therapeutic strategy. For instance, the caspase-1 inhibitor VX-765 has shown potential in treating familial cold urticaria by suppressing IL-1β activation. nih.gov

Neurodegeneration: Caspase activation is a prominent feature in the pathology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. numberanalytics.comnih.gov In these conditions, caspases contribute to neuronal cell death and inflammation. numberanalytics.com Preclinical studies using caspase inhibitors have demonstrated neuroprotective effects in various animal models of neurodegenerative disorders and acute neurological injuries like stroke. numberanalytics.comum.esjneurosci.org For example, caspase inhibitors have been shown to reduce neuronal loss and improve outcomes in models of Alzheimer's and Parkinson's disease. numberanalytics.com

Cardiovascular Conditions: Apoptosis, or programmed cell death, is a significant contributor to the loss of cardiac myocytes in various cardiovascular diseases, including heart failure and myocardial infarction. ahajournals.orgtandfonline.comimrpress.com Caspases, particularly caspase-3, are key executioners of this process. tandfonline.com Studies in animal models have shown that caspase inhibitors can improve cardiac function, reduce the extent of heart muscle damage after a heart attack, and prevent the progression to heart failure. ahajournals.orgjacc.org For example, long-term caspase inhibition in rats with myocardial infarction led to preserved myocardial contractile proteins, reduced systolic dysfunction, and attenuated ventricular remodeling. jacc.org However, it is important to note that caspase-independent apoptotic pathways also exist, which may complicate the therapeutic efficacy of caspase inhibitors alone. imrpress.com

The table below summarizes the potential therapeutic applications of caspase inhibitors in these disease areas.

| Therapeutic Area | Rationale for Caspase Inhibition | Key Caspases Implicated |

| Auto-inflammatory Diseases | Reduction of pro-inflammatory cytokine (IL-1β, IL-18) production. nih.govrndsystems.com | Caspase-1 nih.gov |

| Neurodegeneration | Prevention of neuronal apoptosis and neuroinflammation. nih.govnumberanalytics.com | Caspase-1, -3, -6, -8, -9 nih.govnumberanalytics.com |

| Cardiovascular Conditions | Protection of cardiomyocytes from apoptosis, preservation of cardiac function. ahajournals.orgtandfonline.com | Caspase-3 tandfonline.com |

Q & A

Q. What are the critical chemical properties of Ac-WEHD-CHO that influence its utility in caspase-1 inhibition studies?

this compound is a tetrapeptide (Ac-Trp-Glu-His-Asp-CHO) with a molecular weight of 611.61 g/mol and a Ki of 56 pM for caspase-1, making it one of the most potent reversible inhibitors . Its aldehyde (-CHO) group acts as an electrophilic "warhead," forming covalent bonds with caspase-1's catalytic cysteine. Solubility in aqueous buffers is critical for in vitro assays, though exact solubility data are often context-dependent and require empirical optimization . Researchers should prioritize verifying purity (≥95%) and storage at -20°C to prevent degradation .

Q. How should researchers design initial experiments to validate this compound’s inhibitory activity?

- Step 1: Use fluorogenic substrates (e.g., WEHD-AMC) in caspase-1 activity assays.

- Step 2: Pre-incubate caspase-1 with varying concentrations of this compound (1–100 nM) to establish dose-response curves.

- Step 3: Calculate IC50 values and compare to literature Ki (56 pM) to confirm potency .

- Step 4: Include controls (e.g., untreated enzyme, vehicle-only) to rule out nonspecific effects.

Replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) are essential to ensure reproducibility .

Q. What are the limitations of this compound in cross-reactivity studies with other caspases?

While this compound is highly selective for caspase-1, cross-reactivity with caspase-4/5 (inflammatory caspases) has been reported. Researchers must:

- Validate specificity using recombinant caspases (e.g., caspase-3, -7, -8) in parallel assays.

- Employ structural analogs (e.g., Ac-YVAD-CHO for caspase-1/4) to isolate target effects.

Evidence from caspase-12 studies shows no inhibition even at 100 µM, highlighting context-dependent specificity .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s inhibitory potency across different assay conditions?

Contradictions in Ki/IC50 values often arise from:

- Buffer composition: Ionic strength and pH (e.g., 100 mM HEPES, pH 7.4 vs. phosphate buffers) alter enzyme kinetics.

- Enzyme source: Recombinant vs. endogenous caspase-1 may exhibit divergent kinetics.

- Temperature: Assays conducted at 25°C vs. 37°C affect reaction rates.

Methodological solution: - Standardize assay protocols using reference inhibitors (e.g., Ac-YVAD-CHO) and report all conditions in detail .

- Perform kinetic analyses (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What strategies optimize this compound’s stability in long-term in vitro or in vivo studies?

- In vitro: Prepare fresh inhibitor solutions in DMSO (≤0.1% final concentration) to avoid hydrolysis of the aldehyde group.

- In vivo: Use prodrug formulations (e.g., methyl ester derivatives) to enhance cell permeability and reduce off-target effects.

- Validation: Monitor inhibitor integrity via HPLC or mass spectrometry post-experiment .

Q. How can researchers integrate this compound into mechanistic studies of inflammasome signaling?

- Step 1: Prime cells (e.g., THP-1 macrophages) with LPS to upregulate caspase-1 expression.

- Step 2: Co-treat with this compound (10–100 nM) and NLRP3 activators (e.g., ATP, nigericin).

- Step 3: Quantify IL-1β secretion via ELISA and pyroptosis via LDH release assays.

- Step 4: Use CRISPR/Cas9 caspase-1 KO cells as specificity controls.

This approach isolates caspase-1-dependent effects from parallel pathways (e.g., caspase-8 in non-canonical inflammasomes) .

Q. What analytical frameworks are recommended for interpreting conflicting data on this compound’s role in disease models?

- Scenario: Discrepancies in neuroinflammatory studies (e.g., efficacy in murine models vs. human cell lines).

- Analysis:

Methodological Best Practices

- Reproducibility: Adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines for enzyme assays .

- Data reporting: Include raw datasets (e.g., kinetic curves, inhibitor titrations) as supplementary materials .

- Ethical compliance: Disclose all conflicts of interest (e.g., commercial inhibitor suppliers) and validate results through independent replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.